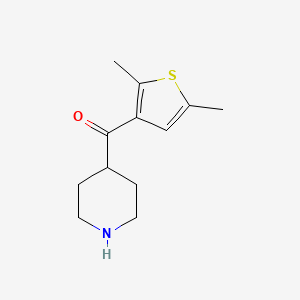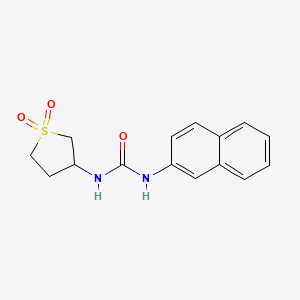
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and a naphthalene moiety linked through a urea functional group. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific fields.
Méthodes De Préparation
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in 1,1-dioxidotetrahydrothiophene.
Urea Formation: The final step involves the reaction of the sulfone-containing tetrahydrothiophene with a naphthalene derivative to form the desired urea compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Des Réactions Chimiques
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea undergoes various chemical reactions, including:
Oxidation: The sulfone group can participate in further oxidation reactions under specific conditions.
Reduction: The compound can be reduced to modify the sulfone group or other functional groups.
Substitution: The naphthalene moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as a modulator of G protein-gated inwardly-rectifying potassium (GIRK) channels.
Biological Research: It is used to investigate the role of GIRK channels in various physiological processes, including pain perception, epilepsy, and anxiety.
Chemical Probes: The compound serves as a chemical probe to study the function and regulation of GIRK channels in different tissues.
Mécanisme D'action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea involves its interaction with GIRK channels. The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. The molecular targets include the GIRK1/2 channel subtype, which is prevalent in the brain and other tissues . The pathways involved in its action are related to GPCR signaling, which regulates the opening and closing of GIRK channels .
Comparaison Avec Des Composés Similaires
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea can be compared with other similar compounds, such as:
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also act as GIRK channel activators but differ in their chemical structure and potency.
Urea-based GIRK Activators: These compounds share the urea functional group but may have different substituents, affecting their selectivity and metabolic stability.
The uniqueness of this compound lies in its specific combination of the sulfone-containing tetrahydrothiophene ring and the naphthalene moiety, which contributes to its distinct pharmacological profile and research potential .
Propriétés
Formule moléculaire |
C15H16N2O3S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-(1,1-dioxothiolan-3-yl)-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-14-7-8-21(19,20)10-14)16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14H,7-8,10H2,(H2,16,17,18) |
Clé InChI |
ABRPLZLGWGPXKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1NC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


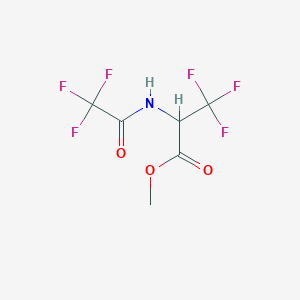
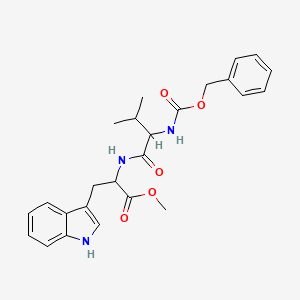
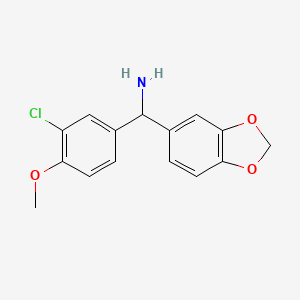
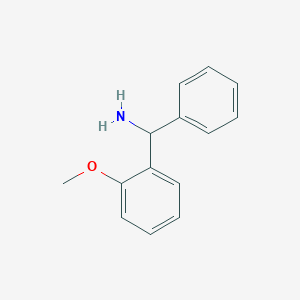



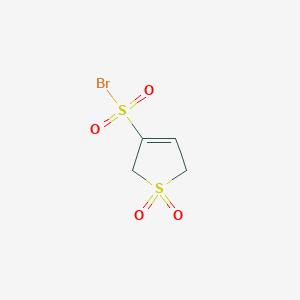


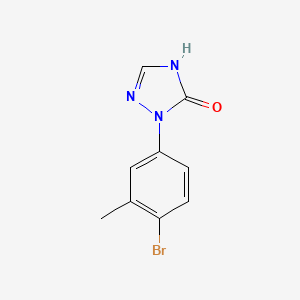
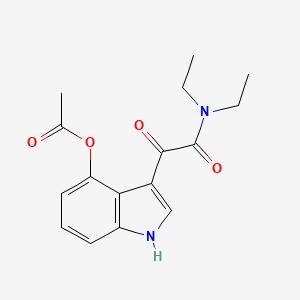
![2'-Bromo[1,1'-biphenyl]-4-amine](/img/structure/B12112796.png)
